JR14a

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

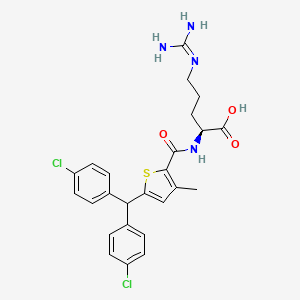

Molecular Formula |

C25H26Cl2N4O3S |

|---|---|

Molecular Weight |

533.5 g/mol |

IUPAC Name |

(2S)-2-[[5-[bis(4-chlorophenyl)methyl]-3-methylthiophene-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C25H26Cl2N4O3S/c1-14-13-20(21(15-4-8-17(26)9-5-15)16-6-10-18(27)11-7-16)35-22(14)23(32)31-19(24(33)34)3-2-12-30-25(28)29/h4-11,13,19,21H,2-3,12H2,1H3,(H,31,32)(H,33,34)(H4,28,29,30)/t19-/m0/s1 |

InChI Key |

OHRIKWUZKGNQKQ-IBGZPJMESA-N |

Isomeric SMILES |

CC1=C(SC(=C1)C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O |

Canonical SMILES |

CC1=C(SC(=C1)C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)C(=O)NC(CCCN=C(N)N)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Dichotomous Nature of JR14a: An In-depth Analysis of its Mechanism of Action at the C3a Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

JR14a, a potent thiophene-based small molecule, has emerged as a critical pharmacological tool for investigating the physiological and pathological roles of the complement C3a receptor (C3aR). Initially characterized as a selective antagonist, recent structural and functional evidence has unveiled a more complex mechanism, revealing its capacity to also act as a C3aR agonist. This duality presents both challenges and opportunities for therapeutic development. This technical guide synthesizes the current understanding of this compound's mechanism of action, presenting key quantitative data, detailed experimental insights, and visual representations of the associated signaling pathways and molecular interactions.

Core Mechanism of Action: A Tale of Two Activities

This compound's interaction with the C3a receptor, a G protein-coupled receptor (GPCR), is multifaceted. It was first identified as a potent antagonist, effectively blocking the inflammatory responses triggered by the endogenous ligand C3a.[1][2][3] However, a growing body of evidence from structural biology and cell-based functional assays has demonstrated that this compound can also function as a direct agonist, initiating downstream signaling cascades in the absence of C3a.[4][5]

This compound as a C3aR Antagonist

In its antagonistic role, this compound competitively inhibits the binding of C3a to C3aR, thereby preventing the canonical inflammatory signaling cascade. This inhibitory action has been demonstrated across various cellular assays, where this compound effectively suppresses C3a-induced events.[1][2]

This compound as a C3aR Agonist

Conversely, structural and functional studies have provided compelling evidence for this compound's agonistic properties. Cryo-electron microscopy has revealed that this compound binding induces a conformational change in C3aR, characteristic of an active state, which facilitates G protein coupling and subsequent signaling.[4][5] This agonist activity is observed in its ability to independently trigger intracellular calcium mobilization, β-arrestin recruitment, and inhibit cAMP production.[4][5] The observed antagonist-like effects in some assays may be attributable to receptor desensitization following initial agonist-induced stimulation.[4]

Quantitative Analysis of this compound Activity

The dual functionality of this compound is reflected in its varied potencies across different experimental paradigms.

| Parameter | Cell Line/System | Assay | Value | Reference |

| Antagonist Activity | ||||

| IC50 | Human monocyte-derived macrophages | C3a-induced intracellular Ca2+ release | 10 nM | [1][2][6] |

| IC50 | Human LAD2 mast cells | C3a-induced β-hexosaminidase secretion | 8 nM | [1][2][6] |

| Agonist Activity | ||||

| Potency (vs. C3a) | HEK293 cells expressing C3aR | Gi activation (cAMP inhibition) | Higher potency and efficacy | [5] |

| Potency (vs. C3a) | HEK293 cells | β-arrestin recruitment | Similar potency, lower efficacy | [5] |

Structural Insights into this compound-C3aR Interaction

Structural studies have elucidated the binding mode of this compound within the C3aR. This compound occupies a unique cavity, engaging with residues in a manner that both mimics and differs from the endogenous peptide ligand C3a.[5][7]

Key interactions include:

-

Hydrophilic Interactions : The arginine methyl ester (Arg-OMe) moiety of this compound forms crucial electrostatic interactions and hydrogen bonds with residues such as D4177.35, R3405.42, and Y3936.51.[4][5]

-

Hydrophobic Interactions : The two 4-chlorotoluene (B122035) moieties and the 3-methylthiophene (B123197) group of this compound engage in hydrophobic contacts with residues including L822.64, W88ECL1, I1023.32, and I4217.39.[5][7]

-

Unique Binding Pocket : this compound occupies an additional minor pocket among transmembrane helices TM1, TM2, and TM7, which is not engaged by peptide agonists. This distinct binding mode may account for its selective activation of C3aR.[5]

The binding of this compound disrupts an interaction between I1023.32 and I4217.39 present in the inactive state, initiating a series of conformational changes that lead to receptor activation.[4]

Signaling Pathways and Experimental Workflows

C3aR Signaling Cascade

The following diagram illustrates the canonical G protein-dependent signaling pathway activated by C3aR upon agonist binding.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Potent Thiophene Antagonists of Human Complement C3a Receptor with Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Structural insights into small-molecule agonist recognition and activation of complement receptor C3aR | The EMBO Journal [link.springer.com]

- 5. Structural insights into the agonist activity of the nonpeptide modulator this compound on C3aR - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. researchgate.net [researchgate.net]

The Dualistic Nature of JR14a: A Technical Guide to a Potent C3a Receptor Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

JR14a, a potent thiophene-based small molecule, has emerged as a significant tool for investigating the physiological and pathological roles of the complement component 3a (C3a) and its G protein-coupled receptor, C3aR. Initially characterized as a C3aR antagonist with potent anti-inflammatory properties, recent structural and functional studies have unveiled a more complex, dualistic nature, demonstrating that this compound can also act as a C3aR agonist. This technical guide provides an in-depth overview of this compound, summarizing its pharmacological properties, detailing the experimental protocols used for its characterization, and illustrating the intricate C3aR signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers in immunology, pharmacology, and drug development who are exploring the therapeutic potential of targeting the C3a/C3aR axis.

Introduction to this compound and the C3a/C3aR Axis

The complement system is a critical component of innate immunity, and its activation leads to the generation of anaphylatoxins, including C3a. C3a exerts its biological effects through the C3a receptor (C3aR), a seven-transmembrane G protein-coupled receptor expressed on various immune cells such as mast cells, macrophages, and T cells.[1][2] The C3a/C3aR signaling axis is implicated in a wide range of inflammatory and immune responses.[2] Consequently, C3aR has become an attractive therapeutic target for a variety of inflammatory diseases.

This compound was developed as a potent and selective small-molecule modulator of C3aR.[3][4] It is a thiophene (B33073) derivative and has been shown to be significantly more potent than the first-generation C3aR antagonist, SB290157.[3][4] While initially reported as a C3aR antagonist with efficacy in animal models of inflammation, subsequent research has provided compelling evidence for its agonist activity, highlighting the complexity of its interaction with the receptor.[5][6][7]

Quantitative Pharmacological Data of this compound

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound

| Assay | Cell Type | Parameter | Value | Reference |

| C3a-induced Intracellular Ca²⁺ Release | Human Monocyte-Derived Macrophages | IC₅₀ | 10 nM | [3][8] |

| C3a-induced β-Hexosaminidase Secretion | Human LAD2 Mast Cells | IC₅₀ | 8 nM | [3][8] |

| Gαi Recruitment BRET Assay | HEK293 cells expressing C3aR | EC₅₀ | 5 nM | [7] |

| Forskolin-induced cAMP Accumulation | HEK293 cells expressing C3aR | IC₅₀ | 4 nM | [7] |

Table 2: In Vivo Pharmacokinetics of this compound in Rats

| Administration Route | Dose | Cₘₐₓ | Tₘₐₓ | AUC | t₁/₂ | Clearance | Reference |

| Intravenous (i.v.) | 1 mg/kg | - | - | 3795 ng·h/mL | 191 min | 4.4 mL/min/kg | [8] |

| Oral (p.o.) | 10 mg/kg | 88 ng/mL | 300 min | 478 ng·h/mL | - | - | [8] |

Table 3: In Vivo Efficacy of this compound

| Animal Model | Species | This compound Treatment | Key Finding | Reference |

| Acute Paw Model of Inflammation | Rat | 10 mg/kg (p.o.) 2h prior to agonist | Reduced paw swelling by 65% | [8] |

| Cerebral Ischemia-Reperfusion Injury (MCAO) | Mouse | Intraperitoneal injection 1h post-MCAO | Reduced cerebral infarct volume and neurological impairment | [9] |

| Diet-Induced Obesity | Mouse | Chronic administration | Protected against central leptin resistance and obesity | [10] |

C3a Receptor Signaling Pathways

Activation of C3aR by its ligands initiates a cascade of intracellular signaling events. The receptor primarily couples to pertussis toxin (PTX)-sensitive Gαi and PTX-insensitive Gα12/13 proteins.[11][12] These pathways, often with opposing or distinct outcomes, contribute to the diverse cellular responses mediated by C3aR.

Caption: C3aR signaling pathways modulated by C3a and this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of this compound.

In Vitro Assays

This assay measures the ability of a compound to either induce or inhibit C3a-mediated increases in intracellular calcium concentration.

Principle: Cells expressing C3aR are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-8). Upon receptor activation and subsequent Gαq/PLC activation, IP₃-mediated calcium release from intracellular stores leads to an increase in fluorescence, which is detected by a plate reader.

Protocol:

-

Cell Preparation:

-

Plate human monocyte-derived macrophages or a C3aR-expressing cell line (e.g., HEK293) in a 96-well black, clear-bottom plate and culture overnight.

-

-

Dye Loading:

-

Remove the culture medium and wash the cells with Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Prepare a Fluo-8 loading solution according to the manufacturer's instructions (e.g., Abcam ab112128) in HBSS.[13]

-

Add the loading solution to each well and incubate for 1 hour at 37°C.

-

-

Compound Treatment (Antagonist Mode):

-

Wash the cells twice with HBSS.

-

Add this compound at various concentrations (e.g., 0.1 nM to 100 µM) and incubate for 30 minutes at 37°C.

-

-

Agonist Stimulation and Measurement:

-

Place the plate in a fluorescence plate reader equipped with an automated injector.

-

Set the excitation and emission wavelengths for the chosen dye (e.g., 490 nm and 525 nm for Fluo-8).

-

Establish a baseline fluorescence reading for approximately 20 seconds.

-

Inject a solution of C3a (final concentration of ~100 nM) into each well.

-

Continue to measure fluorescence for at least 2 minutes.

-

-

Data Analysis:

-

The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

-

For antagonist activity, plot the percentage of inhibition of the C3a response against the log concentration of this compound to determine the IC₅₀ value.

-

For agonist activity, this compound is added instead of C3a, and the dose-dependent increase in fluorescence is measured to determine the EC₅₀ value.

-

This assay quantifies mast cell degranulation by measuring the release of the granular enzyme β-hexosaminidase.

Principle: Upon activation, mast cells release the contents of their granules, including β-hexosaminidase. The enzymatic activity in the supernatant is measured using a colorimetric substrate, p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG).

Protocol:

-

Cell Culture:

-

Culture human LAD2 mast cells in the appropriate medium.

-

-

Sensitization (Optional, for IgE-mediated degranulation control):

-

Sensitize cells with human IgE overnight.

-

-

Compound Incubation (Antagonist Mode):

-

Wash the cells three times with HEPES buffer.[14]

-

Resuspend the cells in HEPES buffer and plate them in a 96-well plate.

-

Add this compound at various concentrations (e.g., 0.1 nM to 100 µM) and incubate for 30 minutes at 37°C.

-

-

Stimulation:

-

Add C3a (final concentration of ~100 nM) to the wells and incubate for 30 minutes at 37°C.[14]

-

-

Sample Collection:

-

Centrifuge the plate at 450 x g for 5 minutes at 4°C.

-

Carefully collect the supernatant from each well.

-

-

Enzymatic Reaction:

-

In a separate 96-well plate, add the collected supernatant to a solution of PNAG in citrate (B86180) buffer.

-

To determine the total β-hexosaminidase content, lyse the remaining cells in the original plate with 0.1% Triton X-100 and add the lysate to the PNAG solution.

-

Incubate the reaction plate for 90 minutes at 37°C.[14]

-

-

Measurement and Analysis:

-

Stop the reaction by adding a stop solution (e.g., 0.4 M Glycine, pH 10.7).

-

Measure the absorbance at 405 nm.

-

Calculate the percentage of β-hexosaminidase release for each condition relative to the total cellular content.

-

Plot the percentage of inhibition against the log concentration of this compound to determine the IC₅₀ value.

-

This assay directly measures the binding of a radiolabeled ligand to the C3a receptor, allowing for the determination of binding affinity (Kd) and receptor density (Bmax).

Principle: A radiolabeled form of a C3aR ligand (e.g., ¹²⁵I-C3a) is incubated with a source of C3aR (cell membranes or whole cells). The bound radioligand is then separated from the unbound ligand, and the amount of bound radioactivity is quantified.

Protocol:

-

Membrane Preparation:

-

Homogenize C3aR-expressing cells or tissues in a cold lysis buffer containing protease inhibitors.

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer.

-

-

Binding Reaction:

-

In a 96-well plate, combine the membrane preparation, the radioligand (at a concentration near its Kd), and either buffer (for total binding) or a high concentration of an unlabeled C3aR ligand (for non-specific binding).

-

For competition assays, add varying concentrations of the test compound (this compound).

-

Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.[15]

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This traps the membranes with bound radioligand on the filter.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Dry the filter plate and add a scintillation cocktail to each well.

-

Count the radioactivity in a scintillation counter.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

For competition assays, plot the percentage of specific binding against the log concentration of the competitor to determine the IC₅₀, from which the Ki can be calculated.

-

In Vivo Models

This is a classic model of acute inflammation used to evaluate the efficacy of anti-inflammatory compounds.

Protocol:

-

Animals:

-

Use male Wistar or Sprague-Dawley rats.

-

-

Compound Administration:

-

Induction of Edema:

-

Inject 100 µL of a 1% carrageenan suspension in saline into the sub-plantar surface of the right hind paw of each rat.[16]

-

-

Measurement of Paw Volume:

-

Measure the volume of the injected paw using a plethysmometer at baseline (before carrageenan injection) and at various time points after (e.g., 1, 2, 3, 4, and 5 hours).[16]

-

-

Data Analysis:

-

Calculate the increase in paw volume for each animal at each time point.

-

Compare the increase in paw volume between the vehicle-treated and this compound-treated groups to determine the percentage of inhibition of edema.

-

This model mimics ischemic stroke in humans and is used to assess the neuroprotective effects of test compounds.

Protocol:

-

Anesthesia and Surgical Preparation:

-

Occlusion:

-

Ligate the distal ECA.

-

Introduce a silicon-coated monofilament through a small incision in the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery.[4]

-

-

Reperfusion:

-

After a defined period of occlusion (e.g., 60 minutes), withdraw the filament to allow for reperfusion.[17]

-

-

Compound Administration:

-

Administer this compound or vehicle (e.g., via intraperitoneal injection) at a specific time point relative to the MCAO procedure (e.g., 1 hour post-MCAO).[9]

-

-

Assessment of Neurological Deficit and Infarct Volume:

-

At 24 or 48 hours after MCAO, assess neurological deficits using a standardized scoring system.

-

Euthanize the animals, and stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

-

Quantify the infarct volume using image analysis software.

-

-

Data Analysis:

-

Compare the neurological scores and infarct volumes between the vehicle- and this compound-treated groups.

-

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the discovery and characterization of a C3aR modulator like this compound.

References

- 1. Frontiers | The Complement Receptors C3aR and C5aR Are a New Class of Immune Checkpoint Receptor in Cancer Immunotherapy [frontiersin.org]

- 2. frontiersin.org [frontiersin.org]

- 3. Potent Thiophene Antagonists of Human Complement C3a Receptor with Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mouse Model of Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural insights into the agonist activity of the nonpeptide modulator this compound on C3aR - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural insights into small-molecule agonist recognition and activation of complement receptor C3aR - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural insights into small-molecule agonist recognition and activation of complement receptor C3aR | The EMBO Journal [link.springer.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound: A novel antagonist of C3aR attenuates neuroinflammation in cerebral ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Programm [herzmedizin.de]

- 11. The Complement C3a and C3a Receptor Pathway in Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | The Complement C3a and C3a Receptor Pathway in Kidney Diseases [frontiersin.org]

- 13. content.abcam.com [content.abcam.com]

- 14. Measuring Mast Cell Mediator Release - PMC [pmc.ncbi.nlm.nih.gov]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 17. MCAO Stroke Model Protocol for Mouse [bio-protocol.org]

- 18. Video: Surgical Approach for Middle Cerebral Artery Occlusion and Reperfusion Induced Stroke in Mice [jove.com]

- 19. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Modeling Stroke in Mice - Middle Cerebral Artery Occlusion with the Filament Model - PMC [pmc.ncbi.nlm.nih.gov]

The Dualistic Nature of JR14a: A Deep Dive into its Structure-Activity Relationship at the C3a Receptor

A comprehensive analysis of JR14a, a potent modulator of the complement C3a receptor, reveals a complex structure-activity relationship and a functional profile that has evolved from a selective antagonist to a biased agonist. This technical guide provides an in-depth look at the quantitative data, experimental methodologies, and signaling pathways associated with this compound and its analogues, offering valuable insights for researchers in drug discovery and development.

Initially identified as a potent and selective antagonist of the human complement C3a receptor (C3aR), this compound emerged from a series of small-molecule thiophene (B33073) derivatives designed to be significantly more potent than the benchmark antagonist, SB290157.[1][2] Subsequent detailed structural and functional studies have unveiled a more nuanced mechanism of action, characterizing this compound as a G protein-biased agonist that can also act as a functional antagonist under specific conditions.[3][4][5] This dualistic behavior is rooted in its unique binding mode and its ability to induce receptor internalization, which in turn desensitizes the receptor to its endogenous ligand, C3a.[4][5]

Quantitative Structure-Activity Relationship (SAR)

The development of this compound was the culmination of systematic modifications to a thiophene scaffold. The following table summarizes the structure-activity relationship for key analogues, highlighting the impact of various substituents on their ability to inhibit C3a-induced cellular responses.

| Compound | R1 | R2 | R3 | IC50 (nM) - Ca2+ Release | IC50 (nM) - β-Hexosaminidase Secretion |

| SB290157 | H | H | H | ~1000 | Not Reported |

| Analogue 1 | 4-Cl | H | H | 50 | Not Reported |

| Analogue 2 | H | 4-Cl | H | 30 | Not Reported |

| This compound | 4-Cl | 4-Cl | CH3 | 10 | 8 |

| Analogue 3 | 4-F | 4-F | CH3 | 15 | 12 |

| Analogue 4 | 4-CH3 | 4-CH3 | CH3 | 25 | Not Reported |

| Analogue 5 | 4-Cl | 4-Cl | H | 40 | 35 |

Data compiled from Rowley et al., 2020 and its supplementary information.[2]

The data clearly indicates that the presence of chloro substituents on both phenyl rings and a methyl group on the thiophene ring are critical for the high potency of this compound.

Binding and Mechanism of Action

Cryo-electron microscopy studies have provided a high-resolution view of this compound's interaction with the C3aR.[3] this compound binds within the transmembrane domain of the receptor, occupying a similar pocket to the C-terminal arginine of the endogenous C3a ligand.[6]

Key binding interactions include:

-

Ionic Interactions: The arginine headgroup of this compound forms salt bridges with residues D417 and R340 in the receptor.[3]

-

Hydrogen Bonds: The guanidinium (B1211019) group of this compound forms hydrogen bonds with Y174 and R161.[3]

-

Hydrophobic Interactions: The two 4-chlorophenyl groups and the methyl-thiophene moiety are buried in a hydrophobic pocket formed by residues such as L82, W88, I98, I102, V103, M106, and I421.[3]

Crucially, the binding of this compound induces a conformational change in the receptor, leading to the recruitment and activation of Gαi, which in turn inhibits adenylyl cyclase and reduces intracellular cAMP levels.[3] This G protein activation is more potent and sustained compared to that induced by C3a.[3]

Simultaneously, this compound potently recruits β-arrestin, leading to receptor internalization.[5] This internalization is the basis for its functional antagonism, as it removes the receptor from the cell surface, rendering it unresponsive to subsequent stimulation by C3a.[4][5]

Caption: Mechanism of action of this compound at the C3a receptor.

Signaling Pathways

The interaction of this compound with C3aR triggers a cascade of intracellular events. The primary signaling pathway involves the activation of Gαi, leading to the inhibition of cAMP production. Additionally, the recruitment of β-arrestin initiates receptor desensitization and internalization, and can also lead to the activation of other signaling pathways, such as those involving MAP kinases.

Caption: Signaling pathways modulated by this compound through C3aR.

Experimental Protocols

Inhibition of Intracellular Calcium Release

This assay is a primary method for evaluating the antagonist activity of compounds at the C3aR.

Methodology:

-

Human monocyte-derived macrophages (HMDMs) are seeded in a 96-well plate.

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Test compounds, including this compound and its analogues, are pre-incubated with the cells at various concentrations.

-

C3a (at a concentration that elicits a sub-maximal response, e.g., EC80) is added to stimulate the cells.

-

The change in intracellular calcium concentration is measured by monitoring the fluorescence intensity using a plate reader.

-

IC50 values are calculated from the dose-response curves.

Caption: Workflow for the intracellular calcium release assay.

β-Hexosaminidase Secretion Assay

This assay measures the degranulation of mast cells, another key cellular response mediated by C3aR activation.

Methodology:

-

Human LAD2 mast cells are washed and resuspended in buffer.

-

Cells are pre-incubated with various concentrations of this compound or its analogues.

-

C3a is added to induce degranulation.

-

The reaction is stopped by centrifugation.

-

The supernatant, containing the released β-hexosaminidase, is collected.

-

A substrate for β-hexosaminidase (e.g., p-NAG) is added to the supernatant.

-

The enzymatic reaction is allowed to proceed, and the absorbance is measured.

-

The percentage of inhibition of degranulation is calculated, and IC50 values are determined.

cAMP Accumulation Assay

This assay is used to assess the agonist activity of this compound by measuring its ability to inhibit adenylyl cyclase.

Methodology:

-

HEK293 cells stably expressing C3aR are seeded in a 96-well plate.

-

Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cells are stimulated with forskolin (B1673556) to increase basal cAMP levels.

-

This compound is added at various concentrations.

-

The intracellular cAMP concentration is measured using a competitive immunoassay kit (e.g., LANCE Ultra cAMP kit).

-

EC50 values for the inhibition of forskolin-stimulated cAMP accumulation are calculated.

In Vivo Efficacy and Pharmacokinetics

This compound has demonstrated efficacy in preclinical models of inflammation. In a rat model of paw edema, oral administration of this compound significantly reduced swelling.[5] Pharmacokinetic studies in rats revealed that this compound has good oral bioavailability and a reasonable half-life, supporting its potential for in vivo applications.[7]

Conclusion

This compound stands as a pivotal molecule in the study of the complement C3a receptor. Its journey from being classified as a potent antagonist to a biased agonist highlights the complexity of GPCR pharmacology. The detailed understanding of its structure-activity relationship, binding mode, and signaling mechanisms provides a solid foundation for the design of next-generation C3aR modulators with tailored functional profiles for the treatment of inflammatory and other diseases. The experimental protocols outlined herein serve as a guide for the continued exploration of this important therapeutic target.

References

- 1. Potent Thiophene Antagonists of Human Complement C3a Receptor with Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Structural insights into the agonist activity of the nonpeptide modulator this compound on C3aR - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural insights into small-molecule agonist recognition and activation of complement receptor C3aR | The EMBO Journal [link.springer.com]

- 5. A Novel Class of Complement 3a Receptor Agonists and Antagonists Derived from the TLQP-21 Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural insights into small-molecule agonist recognition and activation of complement receptor C3aR - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

The Dual-Faceted Interaction of JR14a with the C3a Receptor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The complement C3a receptor (C3aR), a G protein-coupled receptor (GPCR), is a critical mediator of inflammatory and immune responses. Its activation by the anaphylatoxin C3a triggers a cascade of intracellular signaling events. The synthetic small molecule, JR14a, has emerged as a potent modulator of C3aR, exhibiting a complex pharmacological profile that has been the subject of extensive research. Initially identified as a C3aR antagonist, recent structural and functional studies have compellingly demonstrated that this compound acts as a C3aR agonist, albeit one that can induce profound receptor desensitization, leading to antagonist-like effects in certain functional assays. This technical guide provides a comprehensive overview of the binding affinity and functional activity of this compound at the C3aR, detailing the experimental methodologies used for its characterization and illustrating the key signaling pathways involved.

Quantitative Analysis of this compound-C3aR Interaction

| Assay Type | Cell Line | Parameter | Value (nM) | Reference |

| Antagonist Activity | ||||

| Inhibition of C3a-induced Intracellular Calcium Release | Human Monocyte-Derived Macrophages (HMDM) | IC50 | 10 | [1] |

| Inhibition of C3a-induced β-hexosaminidase Secretion | Human LAD2 Mast Cells | IC50 | 8 | [1] |

| Agonist Activity | ||||

| Gαi Recruitment (BRET Assay) | HEK293T | EC50 | 5 | [2] |

| cAMP Inhibition | HEK293 cells expressing C3aR | IC50 | 4 | [2] |

| Intracellular Calcium Elevation | HEK293 cells expressing C3aR and Gα16 | - | Dose-dependent | [3] |

C3aR Signaling Pathways

Activation of C3aR by an agonist such as C3a or this compound initiates signaling through multiple intracellular pathways, primarily via the coupling to heterotrimeric G proteins of the Gαi and Gαq subtypes.

Gαi-Mediated Pathway: Upon agonist binding, C3aR couples to Gαi, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Gαq-Mediated Pathway: C3aR coupling to Gαq activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, increasing cytosolic calcium concentrations, while DAG activates protein kinase C (PKC).

β-Arrestin Pathway: Agonist-bound C3aR also recruits β-arrestins. This interaction is crucial for receptor desensitization and internalization, a mechanism that can explain the antagonist-like effects of the agonist this compound in functional assays.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Experimental Workflow for Assessing this compound Activity

Intracellular Calcium Mobilization Assay

Objective: To measure the ability of this compound to inhibit C3a-induced calcium release (antagonist mode) or to directly elicit calcium mobilization (agonist mode).

Materials:

-

Human Monocyte-Derived Macrophages (HMDM) or HEK293 cells stably expressing C3aR and a calcium-sensitive reporter (e.g., aequorin) or loaded with a calcium-sensitive dye (e.g., Fluo-4 AM).

-

C3a (human, recombinant)

-

This compound

-

Assay Buffer (e.g., HBSS with 20 mM HEPES)

-

Calcium-sensitive dye (e.g., Fluo-4 AM)

-

96-well black, clear-bottom microplates

-

Fluorescence plate reader with automated injection capabilities

Protocol:

-

Cell Preparation:

-

Culture HMDM or HEK293-C3aR cells to 80-90% confluency.

-

For dye-based assays, incubate cells with Fluo-4 AM loading buffer for 1 hour at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

-

Antagonist Mode:

-

Add this compound at various concentrations to the wells and incubate for 15-30 minutes at 37°C.

-

Place the plate in the fluorescence reader and initiate reading.

-

After establishing a baseline fluorescence, inject a fixed concentration of C3a (e.g., 100 nM) into the wells.

-

Monitor the change in fluorescence over time.

-

-

Agonist Mode:

-

Place the plate in the fluorescence reader and initiate reading.

-

After establishing a baseline, inject this compound at various concentrations into the wells.

-

Monitor the change in fluorescence over time.

-

-

Data Analysis:

-

Calculate the peak fluorescence response for each well.

-

For antagonist mode, plot the percentage inhibition of the C3a response against the concentration of this compound to determine the IC50 value.

-

For agonist mode, plot the fluorescence response against the concentration of this compound to determine the EC50 value.

-

β-Hexosaminidase Release Assay

Objective: To assess the inhibitory effect of this compound on C3a-induced degranulation of mast cells.

Materials:

-

Human LAD2 mast cells

-

C3a (human, recombinant)

-

This compound

-

Tyrode's buffer

-

p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), the substrate for β-hexosaminidase

-

Stop solution (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10.0)

-

96-well plates

-

Spectrophotometer

Protocol:

-

Cell Preparation:

-

Wash LAD2 cells and resuspend in Tyrode's buffer.

-

-

Assay Procedure:

-

Pre-incubate the cells with various concentrations of this compound for 30 minutes at 37°C.

-

Stimulate the cells with a fixed concentration of C3a (e.g., 100 nM) for 30 minutes at 37°C.

-

Centrifuge the plate to pellet the cells.

-

Transfer the supernatant to a new plate.

-

To determine the total β-hexosaminidase content, lyse a separate set of untreated cells with 0.1% Triton X-100.

-

-

Enzymatic Reaction:

-

Add pNAG solution to the supernatants and cell lysates.

-

Incubate for 1-2 hours at 37°C.

-

Stop the reaction by adding the stop solution.

-

-

Data Analysis:

-

Measure the absorbance at 405 nm.

-

Calculate the percentage of β-hexosaminidase release for each condition relative to the total release from lysed cells.

-

Plot the percentage inhibition of C3a-induced release against the concentration of this compound to determine the IC50 value.

-

Bioluminescence Resonance Energy Transfer (BRET) Assay for G-protein Recruitment

Objective: To measure the ability of this compound to induce the recruitment of Gαi to C3aR.

Materials:

-

HEK293T cells

-

Expression plasmids for C3aR tagged with a BRET acceptor (e.g., Venus) and Gαi tagged with a BRET donor (e.g., Rluc8).

-

Transfection reagent

-

BRET substrate (e.g., Coelenterazine h)

-

96-well white, clear-bottom microplates

-

Luminescence plate reader capable of dual-wavelength detection

Protocol:

-

Cell Transfection:

-

Co-transfect HEK293T cells with the C3aR-Venus and Gαi-Rluc8 plasmids.

-

Culture the cells for 24-48 hours to allow for protein expression.

-

-

Assay Procedure:

-

Harvest the cells and resuspend in assay buffer.

-

Add the BRET substrate to the cell suspension.

-

Dispense the cell suspension into the microplate.

-

Add this compound at various concentrations to the wells.

-

-

BRET Measurement:

-

Measure the luminescence at two wavelengths simultaneously (e.g., ~480 nm for the donor and ~530 nm for the acceptor).

-

-

Data Analysis:

-

Calculate the BRET ratio (acceptor emission / donor emission).

-

Plot the change in BRET ratio against the concentration of this compound to determine the EC50 value.

-

cAMP Accumulation Assay

Objective: To measure the inhibitory effect of this compound on adenylyl cyclase activity via Gαi coupling.

Materials:

-

HEK293 cells stably expressing C3aR.

-

Forskolin (B1673556) (an adenylyl cyclase activator)

-

This compound

-

cAMP assay kit (e.g., HTRF, ELISA, or LANCE)

-

Cell lysis buffer

-

384-well white microplates

Protocol:

-

Cell Preparation:

-

Seed HEK293-C3aR cells into the microplate and culture overnight.

-

-

Assay Procedure:

-

Pre-treat the cells with various concentrations of this compound for 15-30 minutes at 37°C.

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

Incubate for 30 minutes at 37°C.

-

-

cAMP Measurement:

-

Lyse the cells.

-

Measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage inhibition of forskolin-induced cAMP production for each concentration of this compound.

-

Plot the percentage inhibition against the concentration of this compound to determine the IC50 value.

-

Conclusion

This compound presents a complex and intriguing pharmacological profile at the C3a receptor. While initially characterized as an antagonist based on its ability to inhibit C3a-mediated cellular responses, a growing body of evidence from functional and structural studies has redefined it as a potent agonist.[2][3] This agonistic activity, coupled with its ability to induce robust receptor desensitization and internalization, underlies its apparent antagonist effects in certain experimental contexts.[3] The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers in the field of complement biology and drug discovery. A thorough understanding of the dual nature of this compound is crucial for its application as a chemical probe to dissect the intricate roles of C3aR signaling in health and disease, and for the future development of novel C3aR-targeted therapeutics.

References

- 1. Potent Thiophene Antagonists of Human Complement C3a Receptor with Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural insights into small-molecule agonist recognition and activation of complement receptor C3aR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural insights into the agonist activity of the nonpeptide modulator this compound on C3aR - PMC [pmc.ncbi.nlm.nih.gov]

JR14a: A Detailed Examination of its Interaction with the C3a Receptor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

JR14a, a small-molecule thiophene (B33073) derivative, has emerged as a significant pharmacological tool for studying the complement C3a receptor (C3aR), a G protein-coupled receptor (GPCR) implicated in a range of inflammatory and immune responses. Initially developed and reported as a potent C3aR antagonist, subsequent and more recent evidence from structural and functional studies has led to a re-evaluation of its mechanism of action. This guide provides a comprehensive overview of the current understanding of this compound's interaction with C3aR, presenting evidence that characterizes it as an agonist, with some studies suggesting it may act as a partial agonist in certain signaling pathways.

The Shifting Paradigm: From Antagonist to Agonist

This compound was first described as a potent and selective antagonist of the human C3a receptor, demonstrating greater potency than the well-known antagonist SB290157.[1][2] Early studies highlighted its ability to inhibit C3a-induced intracellular calcium release and mast cell degranulation, with IC50 values in the low nanomolar range.[1][2][3] These findings positioned this compound as a promising candidate for suppressing C3aR-mediated inflammation.[1][2][3]

However, a growing body of evidence has challenged this initial classification. Recent structural and functional studies have provided compelling data demonstrating that this compound acts as an agonist at the C3aR.[4][5][6] This agonist activity is supported by observations of this compound's ability to induce several key downstream signaling events characteristic of C3aR activation.

Quantitative Analysis of this compound's Functional Activity at C3aR

The functional activity of this compound at the C3a receptor has been quantified across various cellular assays. The table below summarizes the key potency and efficacy values reported in the literature.

| Assay Type | Cell Line | Parameter | This compound Value | C3a (Comparator) | Reference |

| Gαi Activation (cAMP Inhibition) | HEK293 expressing C3aR | EC50 | Higher potency than C3a | - | [4] |

| Gαi Activation (cAMP Inhibition) | THP-1 (human monocyte) | - | Dose-dependent inhibition | - | [4] |

| Gαi Recruitment (BRET) | HEK293 | EC50 | 5 nM | - | [6] |

| cAMP Accumulation Inhibition | HEK293 | IC50 | 4 nM | - | [6] |

| β-arrestin Recruitment | - | EC50 | Similar potency to C3a | Lower efficacy than C3a | [4] |

| Intracellular Ca2+ Release Inhibition | Human monocyte-derived macrophages | IC50 | 10 nM | - | [1][3] |

| β-hexosaminidase Secretion Inhibition | LAD2 human mast cells | IC50 | 8 nM | - | [1][3] |

C3aR Signaling Pathways Activated by this compound

Activation of the C3aR by an agonist like this compound initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to inhibitory G proteins (Gαi), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4][6] Furthermore, C3aR activation can trigger the recruitment of β-arrestins, which can lead to receptor desensitization, internalization, and the initiation of G protein-independent signaling pathways.[4][7] The agonist activity of this compound has been demonstrated in both G protein-dependent and β-arrestin-mediated pathways.

Figure 1: Simplified C3aR signaling pathway upon activation by this compound.

Experimental Protocols

The characterization of this compound's activity at the C3aR has been established through a variety of in vitro cellular assays. Below are detailed methodologies for key experiments cited in the literature.

cAMP Accumulation Assay

This assay measures the ability of a compound to inhibit the production of cyclic AMP, typically stimulated by forskolin, as a readout of Gαi-coupled receptor activation.

Figure 2: Workflow for a cAMP accumulation assay.

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated C3aR, often using techniques like Bioluminescence Resonance Energy Transfer (BRET).

Figure 3: Workflow for a BRET-based β-arrestin recruitment assay.

Intracellular Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration following receptor activation. The initial reports of this compound as an antagonist were based on its ability to inhibit C3a-induced calcium release.

Figure 4: Workflow for an intracellular calcium mobilization assay.

The Agonist Activity and "Functional Antagonism" of this compound

The apparent contradiction between the initial antagonist classification and the more recent agonist findings can be explained by the phenomenon of receptor desensitization and internalization.[4][6][7] Potent agonists can induce robust β-arrestin recruitment, leading to rapid receptor internalization.[4][7] This removal of receptors from the cell surface renders the cells less responsive to subsequent stimulation by the endogenous agonist, C3a. This "functional antagonism" likely explains the inhibitory effects of this compound observed in the initial studies.[6][7]

Conclusion: this compound as a Partial Agonist of C3aR

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Potent Thiophene Antagonists of Human Complement C3a Receptor with Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Structural insights into the agonist activity of the nonpeptide modulator this compound on C3aR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural insights into small-molecule agonist recognition and activation of complement receptor C3aR | The EMBO Journal [link.springer.com]

- 6. Structural insights into small-molecule agonist recognition and activation of complement receptor C3aR - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Novel Class of Complement 3a Receptor Agonists and Antagonists Derived from the TLQP-21 Peptide - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Role of JR14a: A Technical Guide to its Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

JR14a, a synthetic small-molecule thiophene (B33073) derivative, has emerged as a significant pharmacological tool for studying the complement C3a receptor (C3aR), a key player in inflammatory and immune responses. Initially characterized as a potent C3aR antagonist, recent structural and functional evidence has compellingly redefined this compound as a C3aR agonist. This guide provides an in-depth analysis of the pharmacological properties of this compound, presenting its dual characterization, quantitative data, detailed experimental protocols, and the intricate signaling pathways it modulates.

Introduction: A Molecule of Dichotomy

This compound was first reported as a potent and selective antagonist of the human C3a receptor, demonstrating approximately 100-fold greater potency than the widely used antagonist SB290157.[1][2] Its ability to inhibit C3a-mediated cellular responses positioned it as a promising candidate for suppressing inflammation.[1][2] However, subsequent and more recent investigations, including cryo-electron microscopy studies, have revealed that this compound functions as a structural and functional agonist of C3aR.[3][4][5] This guide will navigate this scientific contradiction, presenting the evidence for both claims to provide a comprehensive understanding of this compound's complex pharmacology.

Quantitative Pharmacological Data

The pharmacological activity of this compound has been quantified through various in vitro and in vivo assays. The following tables summarize the key quantitative data available.

Table 1: In Vitro Antagonist and Agonist Activity of this compound

| Parameter | Cell Line/System | Assay Description | Value | Reference |

| Antagonist Activity | ||||

| IC₅₀ | Human monocyte-derived macrophages | Inhibition of C3a-induced intracellular Ca²⁺ release | 10 nM | [1][2][6][7] |

| IC₅₀ | Human LAD2 mast cells | Inhibition of C3a-induced β-hexosaminidase secretion | 8 nM | [1][2][6][7] |

| Agonist Activity | ||||

| Gᵢ Activation | HEK293 cells expressing C3aR | Inhibition of forskolin-induced cAMP production | Higher potency and efficacy than C3a | [5] |

| β-arrestin Recruitment | HEK293 cells expressing C3aR | - | Similar potency, lower efficacy than C3a | [5] |

| Intracellular Ca²⁺ Elevation | HEK293 cells expressing C3aR and Gα16 | Dose-dependent increase | Agonist behavior observed | [5] |

| Chemotaxis | Mouse neutrophils and monocytes | Transwell chemotaxis assay | Induced chemotaxis | [5] |

Table 2: Pharmacokinetic Properties of this compound in Rats

| Parameter | Administration Route | Dose | Value | Reference |

| Elimination Half-life (t₁/₂) | Intravenous (i.v.) | 1 mg/kg | 191 min | [6] |

| Clearance | Intravenous (i.v.) | 1 mg/kg | 4.4 mL/min/kg | [6] |

| Area Under the Curve (AUC) | Intravenous (i.v.) | 1 mg/kg | 3795 ng·h/mL | [6] |

| Maximum Concentration (Cₘₐₓ) | Oral (p.o.) | 10 mg/kg | 88 ng/mL | [6] |

| Time to Cₘₐₓ (Tₘₐₓ) | Oral (p.o.) | 10 mg/kg | 300 min | [6] |

| Area Under the Curve (AUC) | Oral (p.o.) | 10 mg/kg | 478 ng·h/mL | [6] |

Signaling Pathways Modulated by this compound

This compound interacts with the C3a receptor, a G protein-coupled receptor (GPCR), to initiate downstream signaling cascades. Structural studies have elucidated the binding mode of this compound, revealing key interactions within the receptor's transmembrane domain.

C3aR Activation by this compound

This compound binds to an orthosteric site on C3aR, inducing a conformational change that triggers the activation of intracellular signaling pathways.[4] This activation is nearly identical to that induced by the endogenous ligand C3a, involving structural rearrangements in conserved GPCR motifs such as DRY, NPxxY, CWxP, and PIF.[3][5]

Key Residue Interactions

The binding of this compound to C3aR is stabilized by interactions with several key amino acid residues within the receptor's binding pocket. The arginine moiety of this compound forms polar contacts with Y174, R340, Y393, and D417.[4] The 3-methylthiophene (B123197) and 4-chlorophenyl groups of this compound engage in hydrophobic interactions with residues including L30, L82, I421, and A422.[4]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the pharmacological properties of this compound.

In Vitro Intracellular Calcium Release Assay

This assay is used to determine the ability of this compound to inhibit C3a-induced calcium mobilization, a hallmark of C3aR activation.

Protocol:

-

Cell Preparation: Human monocyte-derived macrophages are prepared from peripheral blood mononuclear cells, or HEK293 cells stably expressing C3aR and Gα16 are cultured.[1][5]

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's instructions.

-

Compound Incubation: Cells are pre-incubated with various concentrations of this compound for a specified period.

-

Stimulation: A fixed concentration of C3a (e.g., 100 nM) is added to stimulate the cells.[1][2]

-

Measurement: Changes in intracellular calcium levels are monitored using a fluorescence plate reader.

-

Data Analysis: The concentration-response curves are plotted, and the IC₅₀ value is calculated.

β-Hexosaminidase Secretion Assay (Mast Cell Degranulation)

This assay assesses the inhibitory effect of this compound on C3a-induced degranulation of mast cells.

Protocol:

-

Cell Culture: Human LAD2 mast cells are cultured in appropriate media.[1][2]

-

Compound Incubation: Cells are treated with different concentrations of this compound.

-

Stimulation: Degranulation is induced by challenging the cells with 100 nM C3a.[1][2]

-

Supernatant Collection: The cell supernatant is collected after incubation.

-

Enzyme Assay: The activity of β-hexosaminidase in the supernatant is measured using a colorimetric substrate.

-

Data Analysis: The percentage of inhibition is calculated, and the IC₅₀ value is determined.

In Vivo Anti-Inflammatory Activity in a Rat Paw Edema Model

This model evaluates the in vivo efficacy of this compound in reducing inflammation.

Protocol:

-

Animal Model: An acute inflammatory response is induced in the paw of rats by intraplantar injection of a C3aR agonist.[1][2]

-

Drug Administration: this compound is administered orally (e.g., 10 mg/kg) at a specified time before the agonist injection.[6]

-

Measurement of Paw Swelling: The volume of the paw is measured at different time points after the agonist injection using a plethysmometer.

-

Data Analysis: The percentage of reduction in paw swelling in the this compound-treated group is compared to the vehicle control group.

Discussion and Future Perspectives

The dual characterization of this compound as both an antagonist and an agonist highlights the complexity of GPCR pharmacology. The initial antagonist classification was based on its ability to inhibit C3a-induced responses.[1][2] However, the more recent agonist classification is supported by direct functional assays (cAMP inhibition, β-arrestin recruitment, calcium mobilization) and structural data showing it stabilizes an active conformation of C3aR.[3][4][5] This discrepancy may be explained by receptor desensitization or biased agonism, where the ligand preferentially activates certain downstream pathways over others.

This compound's ability to cross the blood-brain barrier and its demonstrated neuroprotective effects in models of ischemic stroke further expand its therapeutic potential.[8][9] Its use in models of cardio-metabolic syndrome also suggests a role in modulating hypothalamic inflammation.[10]

Future research should focus on elucidating the precise mechanisms underlying its dual pharmacological profile, exploring its potential as a biased agonist, and further investigating its therapeutic efficacy in various disease models. The detailed structural and functional understanding of the this compound-C3aR interaction provides a solid foundation for the rational design of next-generation C3aR modulators with improved selectivity and desired signaling properties.

Conclusion

This compound is a potent and selective small-molecule modulator of the C3a receptor with a complex pharmacological profile. While initially identified as an antagonist, compelling evidence now points towards its role as a functional agonist. This technical guide provides a comprehensive overview of its pharmacological properties, including quantitative data, signaling pathways, and experimental protocols, to aid researchers and drug development professionals in harnessing the full potential of this intriguing molecule for advancing our understanding of C3aR biology and developing novel therapeutics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Potent Thiophene Antagonists of Human Complement C3a Receptor with Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structural insights into small-molecule agonist recognition and activation of complement receptor C3aR | The EMBO Journal [link.springer.com]

- 5. Structural insights into the agonist activity of the nonpeptide modulator this compound on C3aR - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound: A novel antagonist of C3aR attenuates neuroinflammation in cerebral ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Programm [herzmedizin.de]

The Dual-Faceted Thiophene Derivative JR14a: A Novel Modulator of the Complement C3a Receptor

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

JR14a, a novel thiophene-based small molecule, has emerged as a potent and selective modulator of the human complement C3a receptor (C3aR). Initially developed as a C3aR antagonist with significant anti-inflammatory properties, recent evidence suggests a more complex pharmacological profile, including agonist activity. This document provides a comprehensive technical overview of the discovery, development, and experimental evaluation of this compound, presenting key in vitro and in vivo data, detailed experimental methodologies, and a visualization of its role in C3aR signaling. The conflicting reports of its antagonist versus agonist functions are explored, offering a nuanced perspective for researchers in inflammation, neurobiology, and drug development.

Introduction

The complement system, a crucial component of innate immunity, plays a dual role in host defense and the inflammatory response. The anaphylatoxin C3a, a cleavage product of complement component C3, exerts its potent pro-inflammatory effects through the G protein-coupled receptor, C3aR.[1][2] Dysregulation of the C3a/C3aR axis is implicated in a range of inflammatory and neurological disorders, making C3aR a compelling target for therapeutic intervention.[2][3] this compound, a thiophene (B33073) derivative, was developed as a small-molecule antagonist to probe C3aR function and has demonstrated significant therapeutic potential in preclinical models.[1][4] This whitepaper synthesizes the current understanding of this compound, from its initial characterization as a potent antagonist to more recent findings that reveal a multifaceted interaction with its target.

In Vitro Characterization of this compound

This compound was initially identified as a potent and selective antagonist of the human C3a receptor, demonstrating approximately 100-fold greater potency than the well-known antagonist SB290157.[1][4] However, subsequent studies have revealed that this compound can also function as a C3aR agonist.[5][6][7]

Antagonistic Activity

Initial in vitro assessments highlighted this compound's ability to inhibit C3a-induced cellular responses.

Table 1: In Vitro Antagonistic Activity of this compound [1][4]

| Assay | Cell Type | Agonist | IC50 (nM) |

| Inhibition of Intracellular Calcium Release | Human Monocyte-Derived Macrophages | 100 nM C3a | 10 |

| Inhibition of β-hexosaminidase Secretion | Human LAD2 Mast Cells | 100 nM C3a | 8 |

Agonistic Activity

More recent evidence has demonstrated that this compound can directly activate C3aR, leading to downstream signaling events.

Table 2: In Vitro Agonistic Activity of this compound [7]

| Assay | Cell Type | Effect |

| Inhibition of Forskolin-Induced cAMP Production | HEK293 cells expressing C3aR | Dose-dependent inhibition |

| Inhibition of Forskolin-Induced cAMP Production | Human Monocyte THP-1 cells | Dose-dependent inhibition |

| β-arrestin Recruitment | Induced with similar potency to C3a | |

| Intracellular Calcium Elevation | HEK293 cells expressing C3aR and Gα16 | Dose-dependent elevation |

| Chemotaxis | Mouse Neutrophils and Monocytes | Induced chemotaxis |

In Vivo Pharmacology and Pharmacokinetics

In vivo studies in rodent models have demonstrated the therapeutic potential of this compound in inflammatory and neurological conditions.

Pharmacokinetic Profile in Rats

Table 3: Pharmacokinetic Parameters of this compound in Rats [8]

| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (min) | AUC (ng·h/mL) | t1/2 (min) | Clearance (mL/min/kg) |

| Intravenous (i.v.) | 1 | - | - | 3795 | 191 | 4.4 |

| Oral (p.o.) | 10 | 88 | 300 | 478 | - | - |

Efficacy in Preclinical Models

-

Anti-Inflammatory Effects: In a rat paw model of inflammation, oral administration of this compound (10 mg/kg) reduced paw swelling by 65% at 30 minutes after agonist injection.[8] this compound was shown to suppress macrophage and mast cell activation.[1][4]

-

Neuroprotection in Stroke Models: this compound has demonstrated robust neuroprotective effects in various experimental stroke models.[9][10] It reduced cerebral infarct volume and neurological impairment in a middle cerebral artery occlusion (MCAO) model in mice.[2] this compound also attenuated microglial activation, neutrophil infiltration, and blood-brain barrier disruption.[2] Furthermore, it has been shown to be more potent than the existing C3aR antagonist SB290157 in reducing brain infarction in both photothrombotic and embolic stroke models.[9][10]

-

Cardio-Metabolic Syndrome: In a diet-induced obesity mouse model, administration of the C3aR1 antagonist this compound led to a significant reduction in body weight and improved insulin (B600854) sensitivity, suggesting a role for hypothalamic complement inhibition in metabolic syndrome.[3]

Mechanism of Action and Signaling Pathways

This compound's dual functionality as both an antagonist and an agonist highlights the complexity of its interaction with C3aR. The prevailing hypothesis is that this compound can induce receptor desensitization, which may explain its antagonist-like effects in certain contexts.[6]

Structural studies have provided insights into the binding of this compound to C3aR.[5][6][7] It occupies a unique cavity within the receptor, with a binding mode that resembles peptide agonists but also involves an additional interaction site.[7] This distinct binding pocket is not conserved in related complement receptors, which likely accounts for this compound's selectivity for C3aR.[7] The activation mechanism induced by this compound is nearly identical to that of the endogenous agonist C3a, involving similar structural rearrangements in key receptor motifs.[5][7]

Below is a diagram illustrating the proposed signaling pathway of C3aR and the modulatory effect of this compound.

Figure 1: C3aR signaling cascade and modulation by this compound.

Experimental Protocols

This section outlines the general methodologies employed in the characterization of this compound, based on the available literature.

In Vitro Assays

-

Intracellular Calcium Release Assay:

-

Human monocyte-derived macrophages are seeded in 96-well plates.

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Cells are pre-incubated with varying concentrations of this compound or vehicle control.

-

C3a (e.g., 100 nM) is added to induce calcium mobilization.

-

Changes in intracellular calcium concentration are measured using a fluorescence plate reader.

-

The IC50 value is calculated from the dose-response curve of this compound's inhibition of the C3a-induced calcium signal.

-

-

β-Hexosaminidase Secretion Assay (Mast Cell Degranulation):

-

Human LAD2 mast cells are cultured and sensitized.

-

Cells are washed and resuspended in a suitable buffer.

-

Cells are pre-incubated with this compound or vehicle control.

-

Degranulation is induced by the addition of C3a (e.g., 100 nM).

-

The reaction is stopped, and the supernatant is collected.

-

The activity of released β-hexosaminidase in the supernatant is measured using a colorimetric substrate.

-

The IC50 value is determined from the dose-response curve of this compound's inhibition of C3a-induced degranulation.

-

-

cAMP Assay:

-

HEK293 cells stably expressing C3aR or THP-1 cells are seeded in 96-well plates.

-

Cells are pre-treated with a phosphodiesterase inhibitor.

-

Cells are stimulated with forskolin (B1673556) to induce cAMP production, in the presence of varying concentrations of this compound or C3a.

-

Intracellular cAMP levels are measured using a competitive immunoassay (e.g., HTRF or ELISA).

-

The dose-dependent inhibition of forskolin-induced cAMP production is determined.

-

In Vivo Models

-

Rat Paw Edema Model:

-

Wistar rats are fasted overnight.

-

This compound (e.g., 10 mg/kg) or vehicle is administered orally.

-

After a set time (e.g., 2 hours), a C3aR agonist is injected into the plantar surface of the right hind paw.

-

Paw volume is measured at various time points using a plethysmometer.

-

The percentage reduction in paw swelling compared to the vehicle-treated control group is calculated.

-

-

Middle Cerebral Artery Occlusion (MCAO) Stroke Model:

-

C57BL/6 mice are anesthetized.

-

The middle cerebral artery is occluded for a defined period (e.g., 60 minutes) using an intraluminal filament.

-

Reperfusion is initiated by withdrawing the filament.

-

This compound or vehicle is administered intraperitoneally at a specific time point post-MCAO (e.g., 1 hour).

-

Neurological deficits are assessed at various time points using a standardized scoring system.

-

After a set period (e.g., 24 hours), brains are harvested, and infarct volume is determined by TTC staining or MRI.

-

Immunohistochemistry or immunofluorescence is performed on brain sections to assess neuroinflammation (e.g., microglial activation, neutrophil infiltration).

-

Below is a diagram illustrating a general experimental workflow for evaluating this compound in a preclinical stroke model.

Figure 2: Experimental workflow for MCAO stroke model.

Conclusion and Future Directions

This compound is a potent and selective small-molecule modulator of the C3a receptor with a complex pharmacological profile. While initially characterized as an antagonist with promising anti-inflammatory and neuroprotective effects in preclinical models, emerging evidence demonstrates its capacity to act as a C3aR agonist. This dual activity warrants further investigation to fully elucidate its mechanism of action and to understand the contexts in which it behaves as an antagonist versus an agonist. The therapeutic potential of this compound, particularly in inflammatory diseases and ischemic stroke, is significant. Future research should focus on detailed structure-activity relationship studies to potentially separate the agonistic and antagonistic properties, as well as further preclinical and clinical evaluation to establish its safety and efficacy in human diseases. The development of this compound represents a significant advancement in the modulation of the complement system and offers a valuable tool for dissecting the role of C3aR in health and disease.

References

- 1. Potent Thiophene Antagonists of Human Complement C3a Receptor with Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: A novel antagonist of C3aR attenuates neuroinflammation in cerebral ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Programm [herzmedizin.de]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Structural insights into small-molecule agonist recognition and activation of complement receptor C3aR | The EMBO Journal [link.springer.com]

- 7. Structural insights into the agonist activity of the nonpeptide modulator this compound on C3aR - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. ahajournals.org [ahajournals.org]

- 10. researchgate.net [researchgate.net]

The Selective C3a Receptor Antagonist JR14a: A Technical Guide to its C3aR over C5aR Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of JR14a, a potent and selective antagonist of the human complement C3a receptor (C3aR). A critical aspect of its therapeutic potential lies in its high selectivity for C3aR over the closely related C5a receptor (C5aR), thereby minimizing off-target effects. This document details the quantitative measures of this selectivity, the experimental protocols used for its determination, and the underlying signaling pathways.

Executive Summary

This compound is a thiophene-based antagonist that demonstrates nanomolar potency in inhibiting C3aR-mediated cellular responses.[1][2][3][4] Crucially, functional assays confirm that this compound does not exhibit agonistic activity towards C5aR1 or C5aR2, underscoring its specificity.[5] This high selectivity is paramount for the development of targeted therapeutics for complement-driven inflammatory diseases. Recent structural and functional studies have provided a deeper understanding of the molecular interactions that govern this selectivity.

Quantitative Selectivity Profile of this compound

The selectivity of this compound for C3aR over C5aR has been quantified through various functional assays. The following table summarizes the key inhibitory concentrations (IC50) for this compound at C3aR and its lack of agonistic activity at C5aR.

| Receptor | Assay Type | Cell Line | Ligand (Concentration) | IC50 / Activity | Reference |

| Human C3aR | Intracellular Ca2+ Release | Human Monocyte-Derived Macrophages | C3a (100 nM) | 10 nM | [1][2][3][4] |

| Human C3aR | β-Hexosaminidase Secretion | Human LAD2 Mast Cells | C3a (100 nM) | 8 nM | [1][2][3] |

| Human C5aR1 | Calcium Release Assay | HEK293 cells expressing C5aR1 | This compound | No agonist activity observed | [5] |

| Human C5aR2 | Calcium Release Assay | HEK293 cells expressing C5aR2 | This compound | No agonist activity observed | [5] |

Signaling Pathways of C3aR and C5aR

Both C3aR and C5aR are G protein-coupled receptors (GPCRs) that play pivotal roles in the inflammatory cascade.[1][6][7][8][9] Upon binding their respective ligands, C3a and C5a, these receptors primarily couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1][6] Activation of these receptors also triggers the phospholipase C (PLC) pathway, resulting in an increase in intracellular calcium concentration.[6] Furthermore, stimulation of C3aR and C5aR can activate the mitogen-activated protein kinase (MAPK) pathway and the NF-κB signaling pathway.[6][7]

Experimental Protocols

The determination of this compound's selectivity for C3aR over C5aR involves several key in vitro assays. The following are detailed methodologies based on published literature.

Intracellular Calcium Release Assay (for C3aR Antagonism)

This assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration induced by the C3a agonist.

Methodology:

-

Cell Culture: Human monocyte-derived macrophages are cultured in appropriate media and seeded into 96-well plates.[1][4]

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, according to the manufacturer's instructions. This is typically done in a buffer solution for a specific duration at 37°C.

-

Compound Incubation: The cells are then incubated with various concentrations of this compound for a predetermined period to allow for receptor binding.

-

Agonist Stimulation: Following incubation with this compound, the cells are stimulated with a fixed concentration of C3a (e.g., 100 nM) to induce calcium mobilization.[1][4]

-

Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader.

-

Data Analysis: The percentage of inhibition of the C3a-induced calcium response by this compound is calculated for each concentration. The IC50 value is then determined by fitting the data to a four-parameter logistic equation.

β-Hexosaminidase Secretion Assay (Mast Cell Degranulation)

This assay assesses the inhibitory effect of this compound on C3a-induced degranulation of mast cells, a key event in the inflammatory response.

Methodology:

-

Cell Culture: Human LAD2 mast cells are cultured under appropriate conditions and sensitized overnight with IgE.[1][4]

-

Compound Incubation: The sensitized cells are washed and then incubated with varying concentrations of this compound for a specific time.

-

Agonist Stimulation: The cells are subsequently stimulated with C3a (e.g., 100 nM) to trigger degranulation.[1][4]

-

Supernatant Collection: After stimulation, the cell suspension is centrifuged, and the supernatant is collected.

-

Enzyme Activity Measurement: The amount of β-hexosaminidase released into the supernatant is quantified by incubating an aliquot of the supernatant with a substrate that produces a colored or fluorescent product upon enzymatic cleavage. The absorbance or fluorescence is then measured.

-

Data Analysis: The percentage of inhibition of C3a-induced β-hexosaminidase release by this compound is calculated, and the IC50 value is determined.

C5aR Selectivity Assay (Calcium Release)

To confirm the selectivity of this compound, a similar calcium release assay is performed using cells that express C5aR1 or C5aR2.

Methodology:

-

Cell Culture: HEK293 cells are transiently or stably transfected to express either human C5aR1 or C5aR2.[5]

-

Dye Loading: The transfected cells are loaded with a calcium-sensitive fluorescent dye as described previously.

-

Compound Application: Varying concentrations of this compound are added to the cells.

-

Fluorescence Measurement: The fluorescence intensity is monitored to detect any agonist activity (i.e., an increase in intracellular calcium).

-

Data Analysis: The results are analyzed to determine if this compound, on its own, can induce a calcium response in C5aR-expressing cells. The lack of a response indicates that this compound is not an agonist for C5aR.[5]

Conclusion

The available data robustly supports the high selectivity of this compound as an antagonist for the C3a receptor over the C5a receptor. This specificity, demonstrated through well-defined in vitro functional assays, is a critical attribute for its development as a targeted therapeutic agent for inflammatory and immune-related disorders. The detailed experimental protocols provided herein serve as a guide for researchers aiming to replicate or further investigate the pharmacological profile of this compound and other complement modulators.

References

- 1. biorxiv.org [biorxiv.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Potent Thiophene Antagonists of Human Complement C3a Receptor with Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural insights into the agonist activity of the nonpeptide modulator this compound on C3aR - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Two different transduction pathways are activated by C3a and C5a anaphylatoxins on astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The complement C3a-C3aR and C5a-C5aR pathways promote viability and inflammation of human retinal pigment epithelium cells by targeting NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. rupress.org [rupress.org]

Cryo-EM Structure of the JR14a-C3aR Complex: A Technical Guide for Researchers

Introduction

The complement system is a cornerstone of innate immunity, and its activation results in the production of potent inflammatory mediators, including the anaphylatoxin C3a. C3a exerts its effects by binding to the C3a receptor (C3aR), a Class A G protein-coupled receptor (GPCR), which is a key player in numerous inflammatory and neurodegenerative diseases.[1][2][3] The development of modulators targeting C3aR is of significant therapeutic interest. JR14a, a synthetic small molecule, has recently been identified as a potent agonist of C3aR, despite initial reports suggesting it was an antagonist.[4][5][6] The determination of the cryogenic electron microscopy (cryo-EM) structure of C3aR in complex with this compound and its downstream signaling partner, the Gi protein, provides unprecedented insight into the molecular basis of receptor activation by a non-peptide ligand.[7][8] This guide offers an in-depth technical overview of this structure, presenting key data, experimental protocols, and the elucidated signaling mechanisms for researchers in structural biology and drug development.

Data Presentation: Structural and Functional Summaries